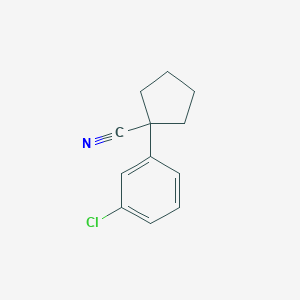

1-(3-Chlorophenyl)cyclopentanecarbonitrile

Description

Overview of Nitrile-Containing Cyclopentane (B165970) Derivatives in Contemporary Chemical Research

Nitrile-containing compounds represent a significant class of organic molecules, with the nitrile or cyano (-C≡N) group playing an increasingly vital role in medicinal chemistry and materials science. nih.govnumberanalytics.com In recent decades, the incorporation of a nitrile moiety has become a key strategy in rational drug design. rsc.org This is attributed to the unique physicochemical properties conferred by the nitrile group, which can enhance the binding affinity of a molecule to its biological target, improve its pharmacokinetic profile, and increase metabolic stability by blocking metabolically vulnerable sites. nih.govresearchgate.net The nitrile group is versatile and can be transformed into other functional groups such as amines, carboxylic acids, and amides, making it a valuable intermediate in organic synthesis. numberanalytics.comontosight.ai

When the nitrile group is part of a cyclopentane scaffold, it contributes to a molecular structure with distinct conformational and steric properties. The cyclopentane ring, a five-membered carbocycle, provides a rigid and well-defined three-dimensional structure. This rigidity can be advantageous in drug design, helping to achieve enhanced binding to biological targets and improved metabolic stability. ontosight.ai Derivatives of 1-phenylcyclopentanecarbonitrile, for instance, have been explored for their potential biological activities, including anticancer and anti-inflammatory properties. ontosight.ai The combination of the nitrile's electronic features with the structural characteristics of the cyclopentane ring makes these derivatives attractive scaffolds for developing new therapeutic agents and specialty chemicals. ontosight.aiontosight.ai

Academic Significance of the 1-(3-Chlorophenyl)cyclopentanecarbonitrile Scaffold in Advanced Investigations

The specific compound, this compound, is a synthetic organic compound featuring a cyclopentane ring attached to both a 3-chlorophenyl group and a nitrile functional group. ontosight.aichemspider.com Its molecular structure makes it a subject of interest in various research fields, particularly as an organic building block in the synthesis of more complex molecules. bldpharm.com The academic significance of this scaffold lies in the combination of its three key components: the reactive nitrile group, the structurally important cyclopentane ring, and the electronically modified 3-chlorophenyl moiety.

The presence of a chlorine atom on the phenyl ring at the meta position influences the electronic properties of the molecule, which can in turn affect its reactivity and interaction with biological targets. Halogenated benzene (B151609) compounds are common in medicinal chemistry, and the chloro-substituent can modulate factors like lipophilicity and metabolic pathways. researchgate.netbldpharm.com While extensive research on this compound itself is not widely documented in publicly available literature, its constituent parts suggest its potential as a valuable intermediate. For example, related structures containing a chlorophenyl group have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects. ontosight.aimdpi.com Therefore, the this compound scaffold is of academic interest for its potential application in the synthesis of novel compounds with tailored pharmacological or material properties.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 143328-16-9 |

| Molecular Formula | C12H12ClN |

| Molecular Weight | 205.68 g/mol |

| Monoisotopic Mass | 205.065827 u |

Table 2: Related Compound Mentioned in Research

| Compound Name | Molecular Formula | Investigated Properties/Applications |

|---|---|---|

| 1-Phenylcyclopentanecarbonitrile | C12H13N | Intermediate in organic synthesis; potential anticancer and anti-inflammatory properties. ontosight.ai |

| 1-(4-Chlorophenyl)cyclopentanecarbonitrile | C12H12ClN | Potential anti-inflammatory and antimicrobial effects. ontosight.ai |

| 1-Phenylcyclobutanecarbonitrile | C11H11N | Used in studies of oxidation, reduction, and substitution reactions. |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJLOPYWHOVXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577809 | |

| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143328-16-9 | |

| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Chlorophenyl Cyclopentanecarbonitrile and Analogues

Foundational Strategies for Nitrile Synthesis

The introduction of a nitrile group is a cornerstone of many synthetic pathways leading to 1-(3-chlorophenyl)cyclopentanecarbonitrile. Among the most fundamental and widely employed methods is the nucleophilic displacement of halides.

Nucleophilic Displacement of Halides by Cyanide Ion in Polar Aprotic Solvents

The reaction of an alkyl halide with an alkali metal cyanide, such as sodium or potassium cyanide, is a classic and effective method for the synthesis of nitriles. This transformation, a type of nucleophilic substitution, is typically conducted in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). These solvents are crucial as they solvate the cation of the cyanide salt, leaving the cyanide anion relatively free and highly nucleophilic.

The general mechanism involves the attack of the cyanide ion (CN⁻) on the electrophilic carbon atom of the alkyl halide, leading to the displacement of the halide ion and the formation of a new carbon-carbon bond. The efficiency of this SN2 reaction is dependent on several factors, including the nature of the leaving group (halide), the steric hindrance around the reaction center, and the reaction conditions. For the synthesis of precursors to 1-arylcyclopentanecarbonitriles, this method can be applied to introduce the nitrile functionality at an appropriate stage.

Specific Synthetic Routes to 1-Arylcyclopentanecarbonitriles

The construction of the complete 1-arylcyclopentanecarbonitrile structure requires more specialized methods that assemble the cyclopentane (B165970) ring and the aryl nitrile moiety.

Pathways Involving Cyclopentanone (B42830) Oxime and Subsequent Rearrangements

One potential, though less direct, route to compounds structurally related to 1-arylcyclopentanecarbonitriles involves the Beckmann rearrangement of ketoximes. In this approach, cyclopentanone can be converted to cyclopentanone oxime by reaction with hydroxylamine.

The Beckmann rearrangement of this oxime, typically acid-catalyzed, results in the formation of a lactam (a cyclic amide). While this rearrangement is a powerful tool for synthesizing amides and lactams, its direct application to form 1-arylcyclopentanecarbonitriles is not straightforward and would require further synthetic modifications to introduce the aryl group at the C1 position and convert the amide functionality to a nitrile. The reaction generally proceeds by the protonation of the oxime hydroxyl group, followed by a 1,2-alkyl shift and subsequent capture by water.

Derivatization from Precursor Halogenated Cyclopentanecarbonitriles (e.g., 1-(3-Bromophenyl)cyclopentanecarbonitrile)

A practical approach to synthesizing this compound involves the derivatization of a pre-existing halogenated analogue, such as 1-(3-bromophenyl)cyclopentanecarbonitrile. This can be achieved through a halogen exchange reaction, often referred to as a Finkelstein-type reaction for aromatic systems.

Copper-catalyzed halogen exchange reactions have proven effective for the conversion of aryl bromides to aryl chlorides. researchgate.netorganic-chemistry.orgsemanticscholar.orgacs.orgacs.org These reactions typically employ a copper(I) catalyst, such as copper(I) iodide, in the presence of a chloride source and often a ligand to facilitate the catalytic cycle. The choice of solvent and temperature is critical to drive the equilibrium towards the desired product. This method offers a direct way to access the target compound from a readily available bromo-precursor.

| Reactant | Reagents | Product | Reaction Type |

| 1-(3-Bromophenyl)cyclopentanecarbonitrile | Cu(I) salt, Chloride source, Ligand | This compound | Halogen Exchange |

Cyclization Strategies from Aromatic Acetonitriles and Dibromoalkanes

A highly effective and direct method for the synthesis of 1-arylcyclopentanecarbonitriles is the cyclization of an appropriately substituted aromatic acetonitrile (B52724) with a dibromoalkane. For the synthesis of this compound, this would involve the reaction of (3-chlorophenyl)acetonitrile with 1,4-dibromobutane (B41627).

This reaction is typically carried out under phase-transfer catalysis conditions, using a strong base such as aqueous sodium hydroxide (B78521) and a phase-transfer catalyst like a quaternary ammonium (B1175870) salt. The base deprotonates the benzylic carbon of the (3-chlorophenyl)acetonitrile, generating a carbanion. This nucleophile then undergoes a tandem alkylation with 1,4-dibromobutane, first displacing one bromine atom and then undergoing an intramolecular cyclization to displace the second, forming the cyclopentane ring.

A detailed procedure for the synthesis of the analogous 1-phenylcyclopentane-1-carbonitrile demonstrates the utility of this approach. In this synthesis, benzyl (B1604629) cyanide is reacted with 1,4-dibromobutane in the presence of 50% aqueous sodium hydroxide and benzyltriethylammonium chloride as the phase-transfer catalyst, affording the product in high yield.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| (3-Chlorophenyl)acetonitrile | 1,4-Dibromobutane | Phase-Transfer Catalyst / NaOH | This compound |

Advanced Synthetic Transformations for Structural Analogues

The development of novel synthetic methodologies provides access to a wider range of structural analogues of this compound. These advanced techniques often offer improved efficiency, selectivity, and functional group tolerance.

Modern synthetic methods such as C-H activation and photoredox catalysis are emerging as powerful tools for the functionalization of carbocyclic scaffolds. nih.govthieme.de For instance, direct C-H arylation of cyclopentanecarbonitrile (B127170) derivatives could provide a more atom-economical route to 1-arylcyclopentanecarbonitriles. Photoredox catalysis, utilizing visible light to initiate radical-based transformations, offers mild conditions for the formation of C-C bonds and could be applied to construct the cyclopentane ring or introduce functionality onto the aromatic ring of the target molecule and its analogues. thieme.denih.govunibo.it These cutting-edge strategies hold the potential to streamline the synthesis of this class of compounds and enable the creation of novel derivatives with diverse substitution patterns.

Photochemical Selective C(sp³)-H (Sulfonyl)amidation of Related Nitriles

A notable and modern approach for the functionalization of C(sp³)-H bonds, which can be applied to the synthesis of analogues of this compound, is the photochemical selective C(sp³)-H (sulfonyl)amidation. This method offers a direct way to introduce a sulfonylamido group onto an existing molecular framework, proceeding under mild conditions without the need for transition metals or photosensitizers.

The core of this methodology revolves around the use of Selectfluor® (N-fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate)) as a multifaceted reagent. In this reaction, Selectfluor® serves as a photoactive component, a precursor for the hydrogen atom transfer (HAT) reagent, and an oxidant. rsc.org The reaction is typically carried out in a solvent mixture, such as acetonitrile and water, and is initiated by irradiation with visible light, for instance, from a blue LED lamp.

The proposed mechanism commences with the photoexcitation of Selectfluor®, which then facilitates the generation of a nitrogen-centered radical from a sulfonamide. This radical species subsequently abstracts a hydrogen atom from a C(sp³)-H bond of the substrate, creating a carbon-centered radical. This radical is then trapped by another molecule of the sulfonamide, and subsequent oxidation and deprotonation steps lead to the final N-sulfonylated product.

Research in this area has demonstrated the successful (sulfonyl)amidation of a variety of substrates, including complex natural products and bioactive molecules. rsc.org The reaction exhibits high chemo- and site-selectivity. For instance, in the case of cycloalkanes, the reaction proceeds efficiently to yield the corresponding N-sulfonylated products.

While specific examples of the photochemical C(sp³)-H (sulfonyl)amidation of this compound are not explicitly detailed in the surveyed literature, the reaction's success with various cycloalkanes suggests its potential applicability to cyclopentanecarbonitrile scaffolds. However, the electronic properties of the nitrile group must be taken into consideration. The nitrile moiety is known to be a deactivating group in radical C-H functionalization reactions. This deactivating character can influence the regioselectivity of the hydrogen atom abstraction step, potentially favoring functionalization at positions gamma (γ) to the nitrile group.

The general conditions for this transformation involve the substrate, a sulfonamide (such as methanesulfonamide (B31651) or toluenesulfonamide), and Selectfluor® in a suitable solvent system, followed by irradiation with light. The reaction is typically conducted at room temperature.

Below is a representative table of results for the photochemical C(sp³)-H (sulfonyl)amidation of various cycloalkanes, which serves as a model for the potential application of this methodology to cyclopentanecarbonitrile analogues.

| Substrate | Sulfonamide | Product | Yield (%) |

|---|---|---|---|

| Cyclohexane | Methanesulfonamide | N-Cyclohexylmethanesulfonamide | 85 |

| Cycloheptane | Methanesulfonamide | N-Cycloheptylmethanesulfonamide | 78 |

| Cyclooctane | Methanesulfonamide | N-Cyclooctylmethanesulfonamide | 75 |

| Adamantane | Methanesulfonamide | N-(1-Adamantyl)methanesulfonamide | 92 |

| Cyclohexane | Toluenesulfonamide | N-Cyclohexyl-4-methylbenzenesulfonamide | 82 |

Chemical Reactivity and Derivatization Strategies of 1 3 Chlorophenyl Cyclopentanecarbonitrile

Hydrolytic Transformations

The nitrile group of 1-(3-chlorophenyl)cyclopentanecarbonitrile can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. These transformations proceed through an amide intermediate.

Acid-Catalyzed Hydrolysis Mechanisms and Products

Under acidic conditions, typically by heating with an aqueous acid solution such as hydrochloric acid or sulfuric acid, this compound is hydrolyzed to 1-(3-chlorophenyl)cyclopentanecarboxylic acid. byjus.comchemguide.co.uk The reaction proceeds in two main stages: initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. jove.comjove.com

The mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking this electrophilic carbon. Subsequent deprotonation and tautomerization lead to the formation of the intermediate, 1-(3-chlorophenyl)cyclopentanecarboxamide. chemistrysteps.com Under the reaction conditions, this amide is then protonated at the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. This is followed by proton transfer and elimination of ammonia (B1221849) (which is protonated to the ammonium (B1175870) ion under the acidic conditions) to yield the final carboxylic acid product. libretexts.org

Reaction Scheme: Acid-Catalyzed Hydrolysis

| Reactant | Reagents | Intermediate | Product |

| This compound | H₃O⁺, Heat | 1-(3-Chlorophenyl)cyclopentanecarboxamide | 1-(3-Chlorophenyl)cyclopentanecarboxylic acid |

Base-Catalyzed Hydrolysis Mechanisms and Products

In the presence of a strong base, such as sodium hydroxide (B78521), and heat, this compound undergoes hydrolysis to form the corresponding carboxylate salt. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid, 1-(3-chlorophenyl)cyclopentanecarboxylic acid. jove.com

The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com This results in the formation of an imidic acid intermediate after protonation by water. chemistrysteps.com Tautomerization of the imidic acid yields the 1-(3-chlorophenyl)cyclopentanecarboxamide intermediate. The hydrolysis of the amide then proceeds by nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the amide. The resulting tetrahedral intermediate expels the amide ion (NH₂⁻), a poor leaving group, which is immediately protonated by water to form ammonia. The final product in the basic solution is the sodium salt of 1-(3-chlorophenyl)cyclopentanecarboxylic acid.

Reaction Scheme: Base-Catalyzed Hydrolysis

| Reactant | Reagents | Intermediate | Final Product (after acidification) |

| This compound | 1. NaOH, H₂O, Heat2. H₃O⁺ | 1-(3-Chlorophenyl)cyclopentanecarboxamide | 1-(3-Chlorophenyl)cyclopentanecarboxylic acid |

Reduction Reactions

The nitrile group is readily reduced to a primary amine, offering a key synthetic route to amine derivatives.

Conversion to Amine Derivatives

The reduction of this compound to its corresponding primary amine, (1-(3-chlorophenyl)cyclopentyl)methanamine, can be effectively achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and powerful reagent for this transformation.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. This initial addition forms an imine anion, which is stabilized as an aluminum complex. A second hydride transfer from another LiAlH₄ molecule to the imine carbon results in a dianion intermediate. Subsequent workup with water protonates the nitrogen atom, yielding the final primary amine product. libretexts.org

Reaction Scheme: Reduction to Amine

| Reactant | Reagents | Product |

| This compound | 1. LiAlH₄2. H₂O | (1-(3-Chlorophenyl)cyclopentyl)methanamine |

Carbon-Carbon Bond Forming Reactions

The nitrile functionality provides an electrophilic carbon atom that can be targeted by carbon nucleophiles, such as Grignard reagents, to form new carbon-carbon bonds.

Grignard Reagent Additions to the Nitrile Functionality

The reaction of this compound with a Grignard reagent (R-MgX) provides a pathway to synthesize ketones. The Grignard reagent adds to the nitrile carbon, and subsequent hydrolysis of the resulting intermediate yields the ketone. masterorganicchemistry.com

The mechanism begins with the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbon of the nitrile. This forms a new carbon-carbon bond and results in an imine anion, which is stabilized as a magnesium salt. This intermediate is stable until the addition of water or dilute acid during the workup. masterorganicchemistry.com The workup protonates the nitrogen, forming an imine. Further hydrolysis of the imine, which involves protonation of the nitrogen to form an iminium ion followed by the attack of water, leads to the formation of a carbinolamine. This intermediate then eliminates ammonia to yield the final ketone product. libretexts.org

For example, the reaction with methylmagnesium bromide would yield 1-(1-(3-chlorophenyl)cyclopentyl)ethan-1-one.

Reaction Scheme: Grignard Reagent Addition

| Reactant | Grignard Reagent | Intermediate (after workup) | Product |

| This compound | CH₃MgBr | Imine | 1-(1-(3-Chlorophenyl)cyclopentyl)ethan-1-one |

Copper-Catalyzed Coupling Reactions

The chloro substituent on the phenyl ring of this compound serves as a key handle for various transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed reactions, in particular, offer a cost-effective and versatile alternative to palladium-based systems for the formation of carbon-heteroatom and carbon-carbon bonds.

One of the most classic copper-mediated reactions applicable to this substrate is the Ullmann condensation. This reaction involves the coupling of an aryl halide with a nucleophile, such as an amine (forming a C-N bond) or an alcohol (forming a C-O bond), typically at elevated temperatures. While traditional Ullmann conditions can be harsh, modern advancements have led to milder reaction conditions through the use of specialized ligands. For this compound, this could involve coupling with various primary or secondary amines to yield N-aryl derivatives, significantly diversifying the molecular structure.

Copper catalysts are also employed in cyanation reactions. Although the parent molecule already contains a nitrile, derivatization strategies could involve replacing the chloro group with a second nitrile moiety using a cyanide source like copper(I) cyanide. capes.gov.br More advanced copper-catalyzed protocols use less toxic and easier-to-handle cyanide sources, such as α-cyanoacetates, which can transfer the CN group to an aryl halide. rsc.org Such a transformation would yield a dinitrile derivative, a precursor for more complex heterocyclic structures.

The conditions for these reactions are crucial and often require careful optimization of the copper source (e.g., CuI, Cu(OAc)₂, Cu₂O), ligand, base, and solvent.

Table 1: Potential Copper-Catalyzed Reactions for this compound

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Typical) |

|---|---|---|---|

| Ullmann Amination | Primary/Secondary Amine | 1-(3-(dialkylamino)phenyl)cyclopentanecarbonitrile | CuI, Ligand (e.g., diamine), Base |

| Ullmann Ether Synthesis | Alcohol/Phenol | 1-(3-alkoxyphenyl)cyclopentanecarbonitrile | CuI, Ligand (e.g., phenanthroline), Base |

Cycloaddition Chemistry

The nitrile group of this compound is a versatile functional group that can participate in various cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

A primary example is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. wikipedia.org In this reaction, the nitrile (a dipolarophile) reacts with a 1,3-dipole. For instance, an aryl nitrile can react with an in situ-generated nitrile oxide to form a 1,2,4-oxadiazole (B8745197) ring. researchgate.net This transformation converts the linear nitrile functionality into a stable, aromatic heterocycle, opening up new avenues for structural modification. Similarly, reaction with organic azides can lead to the formation of tetrazoles, another important class of heterocycles.

The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory. acs.orgacs.org The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of both the nitrile and the 1,3-dipole determine the reaction rate and regioselectivity. acs.org The electronic nature of the 3-chlorophenyl group influences the FMO energies of the nitrile, thereby affecting its reactivity as a dipolarophile.

Stereoselective Cycloadditions for Polysubstituted Cyclopentane (B165970) Formation

While the nitrile group participates in cycloadditions to form heterocycles, the existing cyclopentane ring is a saturated scaffold. Stereoselective cycloadditions are generally reactions that create new stereocenters during the formation of a cyclic product. In the context of this compound, this concept is more relevant to the synthesis of the molecule itself or its analogues, rather than a reaction of the compound. For example, a palladium-catalyzed enantioselective [3+2] cycloaddition can be employed to construct a similar cyclopentane scaffold with high stereocontrol.

However, if the cyclopentane ring were to contain unsaturation or be derivatized to do so, it could then act as the dipolarophile in a stereoselective cycloaddition. For instance, a hypothetical unsaturated derivative, 1-(3-chlorophenyl)cyclopent-2-enecarbonitrile, could react with a nitrone. In such a [3+2] cycloaddition, the approach of the nitrone to the double bond would be influenced by the steric bulk of the existing substituents, leading to the formation of specific diastereomers of a polysubstituted, fused ring system. The facial selectivity of such reactions is often dictated by minimizing steric hindrance, leading to the preferential formation of an exo or endo product. wikipedia.org

Theoretical studies, such as those employing molecular electron density theory (MEDT), can predict the stereo- and regioselectivity of such cycloadditions by analyzing the transition state energies of the possible reaction pathways. nih.gov

Oxidation Reactions Yielding Carboxylic Acid Derivatives

The nitrile group of this compound can be readily converted to a carboxylic acid group through oxidative hydrolysis. This transformation is a fundamental and high-yielding process in organic synthesis, providing access to the corresponding 1-(3-chlorophenyl)cyclopentanecarboxylic acid. This carboxylic acid derivative is a valuable intermediate for further functionalization, such as amide bond formation or conversion to esters.

This conversion can be achieved under either harsh acidic or basic conditions, followed by an aqueous workup. Treatment with strong mineral acids like concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures effectively hydrolyzes the nitrile to the carboxylic acid. Alternatively, strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, which initially form the carboxylate salt that is subsequently protonated during acidic workup to yield the final product.

Table 2: Conditions for Conversion of Nitrile to Carboxylic Acid

| Reagent(s) | Conditions | Intermediate | Product |

|---|---|---|---|

| Conc. HCl or H₂SO₄, H₂O | Reflux | Carboximidic acid | 1-(3-Chlorophenyl)cyclopentanecarboxylic acid |

Targeted Functionalization of the meta-Chlorophenyl Moiety

The C-Cl bond on the aromatic ring is the most versatile site for targeted functionalization of this compound. Modern organometallic chemistry provides a vast toolkit of cross-coupling reactions that can replace the chlorine atom with a wide variety of substituents, enabling the synthesis of diverse analogues. These reactions are typically catalyzed by palladium complexes, although nickel and copper systems are also used.

The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds. wikipedia.orglibretexts.org In this reaction, the aryl chloride is coupled with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This allows for the introduction of alkyl, alkenyl, or other aryl groups at the meta-position of the phenyl ring.

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the aryl chloride with primary or secondary amines, amides, or carbamates. acsgcipr.orgorganic-chemistry.org It provides a direct route to a wide array of aniline (B41778) derivatives, which are important pharmacophores.

Other notable cross-coupling reactions applicable to this moiety include:

Heck Coupling: Reaction with an alkene to form a C-C bond, introducing a vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group.

Stille Coupling: Coupling with an organotin reagent.

Cythiation: Reaction with a thiol to form a C-S bond.

The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations, as they influence reaction efficiency, substrate scope, and functional group tolerance. The nitrile and cyclopentyl groups are generally stable under the conditions of these cross-coupling reactions.

Table 3: Key Cross-Coupling Reactions for Functionalizing the C-Cl Bond

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Pd(OAc)₂, Phosphine Ligand, Base |

| Buchwald-Hartwig Amination | R₂NH | C-N | Pd₂(dba)₃, Phosphine Ligand, Base |

| Sonogashira Coupling | R-C≡CH | C-C (sp) | PdCl₂(PPh₃)₂, CuI, Amine Base |

An article on the structure-activity relationship (SAR) of this compound cannot be generated at this time. A thorough search of publicly available scientific literature and databases has yielded no specific research findings on the synthesis, biological activity, or SAR studies of this particular compound or its close derivatives.

The inquiry for information included searches for:

Structure-activity relationship of this compound

Synthesis and biological evaluation of this compound analogues

Quantitative structure-activity relationship (QSAR) studies involving substituted phenylcyclopentanecarbonitriles

Methodologies for SAR investigations of cyclic nitriles

The role of electronic parameters and lipophilicity in the receptor binding of 1-arylcyclopentanecarbonitriles

These searches did not provide the necessary data to address the specific sections and subsections of the requested article outline, including methodological design for SAR investigations, the influence of electronic and steric factors on molecular interactions, or any associated data tables.

Without dedicated research on this compound, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Therefore, to ensure the integrity and factuality of the information provided, the article cannot be created as requested.

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental in confirming the structural integrity of the molecule by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are used to provide a detailed picture of the atomic connectivity in 1-(3-Chlorophenyl)cyclopentanecarbonitrile.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl group and the aliphatic protons of the cyclopentane (B165970) ring. The aromatic region would typically display complex multiplets for the four protons on the substituted ring. The eight protons on the cyclopentane ring would likely appear as overlapping multiplets in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound is expected to show 12 distinct signals, corresponding to each carbon atom in its asymmetric structure. Key signals include those for the nitrile carbon (C≡N), the quaternary carbon of the cyclopentane ring attached to the phenyl group, the four distinct carbons of the cyclopentane methylene (B1212753) groups, and the six unique carbons of the 3-chlorophenyl ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) Range (ppm) | Assignment | Multiplicity | Number of Protons |

|---|---|---|---|

| 7.30 - 7.60 | Aromatic protons (C₆H₄Cl) | Multiplet (m) | 4H |

| 1.80 - 2.50 | Cyclopentane protons (-CH₂) | Multiplet (m) | 8H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|

| 140 - 145 | Aromatic C (quaternary, C-Cl) |

| 125 - 135 | Aromatic CH |

| 118 - 122 | Nitrile (C≡N) |

| 45 - 55 | Cyclopentane C (quaternary) |

| 35 - 45 | Cyclopentane CH₂ |

| 20 - 30 | Cyclopentane CH₂ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent of these is the sharp, strong absorption band characteristic of the nitrile (C≡N) group. Other significant absorptions include those from the C-H stretching of the aromatic and aliphatic portions of the molecule, C=C stretching within the aromatic ring, and the C-Cl bond stretching.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (Cyclopentane) |

| 2250 - 2220 | C≡N Stretch | Nitrile |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₁₂H₁₂ClN. HRMS can confirm this composition by measuring the monoisotopic mass with a high degree of precision, typically with an error of less than 5 parts per million (ppm). The calculated monoisotopic mass for this compound is 205.065827 Da. chemspider.com An experimental HRMS measurement that matches this value provides strong evidence for the correct elemental formula, distinguishing it from other potential structures with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ajprd.com This method is particularly useful for analyzing complex mixtures, identifying components, and quantifying their presence. In the context of this compound, LC-MS can be used to separate the target compound from impurities, such as starting materials, byproducts, or degradation products. bldpharm.com As the separated components elute from the LC column, they are ionized and analyzed by the mass spectrometer, which confirms the molecular weight of the main peak as that of the target compound and helps in the identification of impurities.

Chromatographic Techniques for Separation and Purity

Chromatographic methods are central to assessing the purity of chemical compounds by separating them from any contaminants. High-Performance Liquid Chromatography (HPLC) is the most common technique for the purity analysis of this compound.

A typical HPLC method involves using a reverse-phase column (such as a C18 column) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The compound is detected as it elutes from the column, typically using an ultraviolet (UV) detector. The resulting chromatogram shows a peak for the main compound and smaller peaks for any impurities. The purity is then calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. This method is vital for quality control in both laboratory synthesis and industrial production.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound. A typical reverse-phase HPLC method allows for the effective separation of the main compound from potential impurities.

A validated HPLC method for the analysis of this compound would involve a C18 stationary phase, which is a nonpolar column that retains the analyte based on its hydrophobicity. The mobile phase, a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve a good peak shape and resolution.

Method Parameters and Validation Data:

Below are representative parameters for an HPLC method for the analysis of this compound, along with typical validation data that would be generated to ensure the method is fit for its intended purpose.

| Parameter | Value |

| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Method Validation Summary:

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | > 0.999 | R² ≥ 0.995 |

| Precision (%RSD) | < 2.0% | ≤ 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |

| Limit of Detection (LOD) | 0.01 µg/mL | Reportable |

| Limit of Quantitation (LOQ) | 0.03 µg/mL | Reportable |

The validation of the analytical procedure is conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. amsbiopharma.comich.orgeuropa.eu

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com For the analysis of this compound, a UPLC method can provide a more detailed impurity profile in a fraction of the time.

The principles of separation in UPLC are similar to HPLC, typically employing a reverse-phase column. However, the instrumentation is designed to withstand the higher backpressures generated by the smaller particle size columns.

UPLC Method Parameters:

| Parameter | Value |

| Chromatographic Column | C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 220 nm or Mass Spectrometry (MS) |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

The use of a mass spectrometer as a detector in UPLC-MS provides additional structural information about the impurities, aiding in their identification. bas.bg

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a newly synthesized compound like this compound (C₁₂H₁₂ClN). This method determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula.

For a compound to be considered pure, the experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values, a standard widely accepted in the scientific literature. amsbiopharma.commiamioh.edu

Theoretical vs. Experimental Elemental Composition:

| Element | Theoretical % | Experimental % (Hypothetical) | Deviation (%) |

| Carbon (C) | 70.07 | 69.89 | -0.18 |

| Hydrogen (H) | 5.88 | 5.95 | +0.07 |

| Chlorine (Cl) | 17.24 | Not typically measured | - |

| Nitrogen (N) | 6.81 | 6.75 | -0.06 |

This close agreement between the theoretical and experimental values provides strong evidence for the correct elemental composition and high purity of the compound.

Methodologies for Stereochemical Analysis (e.g., Chiral HPLC)

This compound possesses a chiral center at the carbon atom connecting the phenyl ring and the cyclopentane ring. Therefore, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different pharmacological activities. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and effective technique for this purpose. taylorfrancis.comchemguide.co.uk

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. nih.gov

Chiral HPLC Method Parameters:

For the separation of the enantiomers of this compound, a method employing a cellulose-based chiral column in normal-phase mode would be a suitable starting point.

| Parameter | Value |

| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 25 °C |

The elution order of the enantiomers would need to be determined using reference standards of the individual enantiomers. This technique allows for the determination of the enantiomeric excess (ee) of the sample, a critical quality attribute.

Data Validation and Comparison with Spectral Databases

The structural confirmation of this compound is achieved through spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The validation of the obtained data involves comparing the experimental spectra with those available in spectral databases or with theoretically predicted fragmentation patterns and chemical shifts.

Mass Spectrometry (MS):

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org The fragmentation pattern would provide further structural information, with potential cleavages at the bond between the cyclopentane ring and the nitrile group, or the bond between the phenyl ring and the cyclopentane ring. miamioh.eduyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of this compound would provide detailed information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the 3-chlorophenyl group would appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the cyclopentane ring would appear as multiplets in the aliphatic region (typically δ 1.5-2.5 ppm). The integration of these signals would correspond to the number of protons in each environment.

The obtained ¹H NMR and ¹³C NMR spectra are compared with data from spectral databases to confirm the identity of the compound. Any significant discrepancies could indicate the presence of impurities or a different isomeric structure.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aryl nitriles, including 1-(3-chlorophenyl)cyclopentanecarbonitrile, is a cornerstone of organic chemistry with significant implications for the pharmaceutical and agrochemical industries. scribd.com Traditional methods often rely on harsh reagents or cyanide sources, prompting a shift towards more sustainable and safer alternatives. Future research should prioritize the development of eco-friendly synthetic routes.

Promising methodologies that warrant investigation for the synthesis of this compound include:

Biocatalytic Approaches : The use of enzymes, such as aldoxime dehydratases, offers a cyanide-free pathway to nitrile synthesis. nih.gov This method involves the dehydration of aldoximes, which can be readily prepared from the corresponding aldehydes, providing a green and efficient alternative. nih.gov

Flow Chemistry : Continuous flow processes can significantly improve the safety and scalability of chemical reactions. A cyanide-free synthesis of nitriles using p-tosylmethyl isocyanide (TosMIC) in a flow reactor has been demonstrated, offering rapid reaction times and high yields. rsc.org

Transition-Metal-Catalyzed Cyanation : Recent advancements have focused on transition-metal catalysis as a more sustainable option. scribd.com For instance, a method utilizing Ceric Ammonium (B1175870) Nitrate (CAN) as both an oxidant and a nitrogen source, catalyzed by a copper(II) salt, provides a cost-effective approach for the cyanation of aryl halides. rsc.org

Direct Conversion Methods : One-pot transformations that convert aldehydes or alcohols directly into nitriles are highly desirable. organic-chemistry.org A mild, aerobic, copper-catalyzed synthesis of nitriles from alcohols and aqueous ammonia (B1221849) represents a significant step towards a more sustainable process. organic-chemistry.org

| Methodology | Key Features | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Biocatalysis (Aldoxime Dehydratase) | Cyanide-free, uses water as a solvent, enzymatic process. | High specificity, mild reaction conditions, environmentally friendly. | nih.gov |

| Flow Chemistry (TosMIC reagent) | Continuous process, rapid reaction times (minutes), improved safety profile. | Enhanced safety, scalability, and process control. | rsc.org |

| Cu-Catalyzed Cyanation (CAN-DMF) | Cost-effective, uses readily available catalyst and nitrogen source. | Avoids highly toxic cyanide reagents, utilizes inexpensive materials. | rsc.org |

| Aerobic Catalytic Synthesis | Direct conversion from alcohols, uses oxygen as the oxidant. | Atom-efficient, avoids stoichiometric oxidants. | organic-chemistry.org |

Elucidation of Broader Biological Activities and Identification of Novel Molecular Targets

The nitrile functional group is a key feature in numerous natural products and pharmaceuticals, contributing to a wide array of biological activities. rcsi.comresearchgate.net While the specific biological profile of this compound is not extensively documented, its structural motifs—the chlorophenyl group and the nitrile moiety—suggest several avenues for investigation. The nitrile group can act as a bioisostere for groups like carbonyls and halogens, modulate physicochemical properties, and participate in key binding interactions with target proteins. researchgate.net

Future research should focus on a systematic exploration of its biological effects. Based on structurally related compounds, potential activities to investigate include:

Neurological and Psychiatric Disorders : Arylpiperazine derivatives, such as 1-(3-chlorophenyl)piperazine, are known to interact with serotonin (B10506) receptors and are used in the treatment of depression and anxiety. nih.govnih.govmdpi.com Investigating the affinity of this compound for various neurotransmitter receptors is a logical starting point.

Enzyme Inhibition : The nitrile group is present in inhibitors of enzymes like monoamine oxidase (MAO). core.ac.uk A systematic screening against a panel of clinically relevant enzymes could reveal novel inhibitory activities.

Antimicrobial and Anti-inflammatory Effects : A related compound, 1-(4-chlorophenyl)cyclopentanecarbonitrile, has been explored for potential anti-inflammatory and antimicrobial properties. ontosight.ai These activities should be thoroughly evaluated for the 3-chloro isomer.

Identifying the specific molecular targets is crucial. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions, influencing biological activity.

Integration of Advanced Computational Modeling for Rational Design and Mechanism Prediction

Computational modeling has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. researchgate.net By integrating advanced computational techniques, researchers can gain valuable insights into the behavior of this compound and rationally design more potent and selective derivatives. stmjournals.commdpi.com

Key computational strategies to be employed include:

Molecular Docking : This technique can predict the binding orientation of the compound within the active site of a potential protein target. researchgate.net It allows for the identification of key interactions and helps prioritize compounds for synthesis and testing. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability over time and offering insights into conformational changes and binding free energies. researchgate.netstmjournals.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models can predict the activity of novel, unsynthesized derivatives, guiding lead optimization efforts. mdpi.comrowan.edu

Virtual Screening : Large chemical libraries can be computationally screened against a specific target to identify promising new compounds, significantly reducing the time and cost associated with experimental high-throughput screening. nih.gov

| Computational Technique | Application in Research | Expected Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identification of potential protein targets and key binding interactions. | researchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of the ligand-receptor complex. | Understanding the stability of binding and the role of conformational changes. | stmjournals.com |

| QSAR Modeling | Correlating structural features with biological activity to predict potency. | Guiding the rational design of new derivatives with improved activity. | nih.govmdpi.com |

| Virtual Screening | Screening large compound libraries to find new hits. | Accelerated identification of novel lead compounds from extensive databases. | nih.gov |

Exploration of New Derivatization Strategies for Enhanced Specificity and Potency

Lead optimization is a critical phase in drug discovery where a promising compound is systematically modified to improve its properties. danaher.com For this compound, exploring various derivatization strategies could lead to analogs with enhanced potency, greater target selectivity, and improved pharmacokinetic profiles. patsnap.com

Future synthetic efforts should explore systematic modifications of the core scaffold:

Modification of the Phenyl Ring : The position and nature of the substituent on the phenyl ring can be altered. Replacing the chlorine atom with other halogens (F, Br, I) or with electron-donating or electron-withdrawing groups could significantly impact binding affinity and selectivity.

Bioisosteric Replacement of the Nitrile Group : The nitrile moiety can be replaced with other functional groups that are chemically similar but may offer improved properties. Potential bioisosteres include tetrazoles, oxadiazoles, or other small heterocyclic rings. patsnap.com

Alterations to the Cyclopentane (B165970) Ring : Modifying the size of the cycloalkane ring (e.g., to cyclobutane (B1203170) or cyclohexane) or introducing substituents on the ring could influence the compound's conformation and how it fits into a target's binding site.

Scaffold Hopping and Structural Simplification : More radical changes, such as replacing the cyclopentane ring with a different core structure while maintaining the key pharmacophoric features, could lead to novel chemical series with improved drug-like properties. patsnap.comnih.gov

Optimizing these derivatization reactions is essential to minimize the formation of byproducts and ensure efficient synthesis. numberanalytics.com

Expansion of In Vitro Systems for Comprehensive Compound Profiling and Lead Optimization

To fully characterize the biological potential of this compound and its derivatives, a comprehensive profiling using advanced in vitro systems is essential. researchgate.net These systems provide critical information on a compound's efficacy, mechanism of action, and potential liabilities early in the discovery process, enabling better decision-making for progression to in vivo studies. criver.com

A robust in vitro testing cascade should be established, incorporating:

High-Throughput Screening (HTS) : Initial screening of the parent compound and its derivatives against large panels of biological targets (e.g., receptors, enzymes) can rapidly identify primary activities and potential off-target effects. danaher.com

Cell-Based Assays : Utilizing human primary cells or disease-relevant cell lines provides a more biologically relevant context to evaluate compound activity. criver.com This includes assays for cell proliferation, viability, and specific functional readouts.

High-Content Imaging (HCI) : This technology enables the simultaneous measurement of multiple cellular parameters, offering deep insights into a compound's mechanism of action and potential cytotoxicity by visualizing its effects on cellular morphology and function. crownbio.com

3D Cell Culture Models : Models such as spheroids or organoids can better mimic the in vivo environment compared to traditional 2D cell cultures, providing more predictive data on compound efficacy. crownbio.com

ADMET Profiling : Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for lead optimization. Assays to determine metabolic stability, plasma protein binding, and potential for drug-drug interactions are critical components of this profiling. danaher.com

| In Vitro System | Purpose in Compound Profiling | Key Information Gained | Reference |

|---|---|---|---|

| High-Throughput Screening (HTS) | Rapidly screen compounds against many targets. | Hit identification, preliminary selectivity profile. | researchgate.net |

| Human Primary Cell-Based Assays | Evaluate compound effects in a biologically relevant context. | Cellular potency, functional activity, mechanism of action. | criver.com |

| High-Content Imaging (HCI) | Visualize and quantify phenotypic changes in cells. | Mechanism of action, off-target effects, cytotoxicity. | crownbio.com |

| 3D Spheroid/Organoid Models | Mimic in vivo tissue architecture and cell-cell interactions. | More predictive efficacy and penetration data. | crownbio.com |

| In Vitro ADMET Assays | Assess pharmacokinetic and safety properties. | Metabolic stability, permeability, potential for toxicity. | danaher.com |

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value/Descriptor | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₂ClN | |

| Molecular Weight | 205.68 g/mol | |

| Exact Mass | 205.68338 | |

| Key Functional Groups | Nitrile, 3-chlorophenyl |

Basic: What synthetic routes are recommended for preparing this compound?

Answer:

A plausible route involves Friedel-Crafts alkylation followed by nitrile introduction:

Cyclopentane Intermediate : React cyclopentanol with 3-chlorobenzene under acidic conditions (e.g., H₂SO₄) to form 1-(3-chlorophenyl)cyclopentanol.

Nitrile Formation : Convert the alcohol to the nitrile via a Dehydration-Hydrocyanation sequence. For example, treat with POCl₃/DMF to form the imidate intermediate, then react with NaCN.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product, followed by recrystallization from ethanol .

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

- Optimize stoichiometry to minimize byproducts (e.g., di-alkylated products).

Basic: What safety protocols are advised for handling this compound, given limited toxicity data?

Answer:

While toxicity data is scarce , adopt precautionary measures based on structurally related nitriles and chlorinated aromatics:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a cool (<4°C), dry environment under inert gas (N₂/Ar) to prevent degradation .

- Waste Disposal : Collect waste in sealed containers and dispose via certified hazardous waste services .

Advanced: Which analytical methods are most reliable for quantifying trace impurities in this compound?

Answer:

- HPLC-PDA/MS : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% formic acid). Detect impurities at 254 nm .

- Gas Chromatography (GC-MS) : Employ a DB-5MS column (30 m × 0.25 mm) and electron ionization (EI) to identify volatile byproducts.

- Limitations : Address co-elution issues by spiking with reference standards of potential impurities (e.g., 3-chlorophenol derivatives) .

Q. Table 2: Analytical Parameters

| Method | Column/Detector | Key Parameters |

|---|---|---|

| HPLC-PDA | C18, 254 nm | Gradient: 50–90% ACN in 20 min |

| GC-MS | DB-5MS, EI at 70 eV | Oven: 50°C → 300°C at 10°C/min |

Advanced: How can mechanistic studies elucidate its reactivity in nucleophilic or electrophilic reactions?

Answer:

- Electrophilic Aromatic Substitution (EAS) : Investigate nitration (HNO₃/H₂SO₄) or sulfonation to assess directing effects of the nitrile and Cl groups. Compare with analogs like 1-(4-bromophenyl)cyclopentanecarbonitrile .

- Nitrile Reactivity : Test hydrolysis (H₂O/H⁺ or NaOH) to carboxylic acid, monitoring via IR and NMR .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electron density and predict reactive sites .

Advanced: What computational strategies are effective for predicting its biological or catalytic activity?

Answer:

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare binding affinities with 1-(3-fluorophenyl) derivatives .

- QSAR Studies : Corrogate substituent effects (Cl vs. F, Br) on activity using descriptors like logP and Hammett constants .

Advanced: How to resolve contradictions in literature regarding its stability under acidic/basic conditions?

Answer:

- Experimental Design : Conduct accelerated stability studies (e.g., 0.1 M HCl/NaOH at 25–60°C). Monitor degradation via HPLC and identify products (e.g., cyclopentanol derivatives).

- Control Variables : Compare with 1-(4-chlorophenyl) analogs to isolate substituent effects .

Advanced: What methodologies assess its environmental persistence and ecotoxicological impact?

Answer:

- Persistence : Perform OECD 301B (Ready Biodegradability Test) under aerobic conditions .

- Bioaccumulation : Measure logKow (octanol-water partition coefficient) via shake-flask method. Predicted logKow ≈ 3.2 (EPI Suite™) .

- Toxicity Screening : Use Daphnia magna acute toxicity assays (48h EC₅₀) as a proxy for aquatic impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.